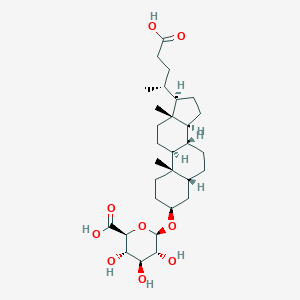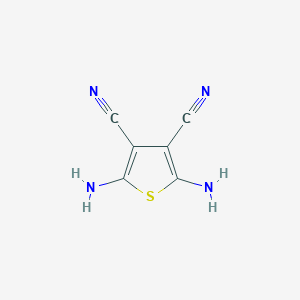![molecular formula C10H10N2O B108134 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine CAS No. 17408-29-6](/img/structure/B108134.png)
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. It belongs to the class of pyrazolopyridines and has been found to exhibit various biological activities such as anti-inflammatory, antiviral, and anticancer properties.
Scientific Research Applications
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been extensively studied for its potential applications in drug development. It has been found to exhibit various biological activities that make it a promising candidate for the development of new drugs. Some of the scientific research applications of 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine are as follows:
1. Anti-inflammatory activity: 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Antiviral activity: 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to exhibit antiviral activity against various viruses such as herpes simplex virus type 1 (HSV-1), human cytomegalovirus (HCMV), and hepatitis C virus (HCV).
3. Anticancer activity: 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Mechanism Of Action
The mechanism of action of 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine is not fully understood. However, studies have suggested that it exerts its biological activities by modulating various signaling pathways in cells. For instance, it has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical And Physiological Effects
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to exhibit various biochemical and physiological effects. Some of these effects are as follows:
1. Inhibition of pro-inflammatory cytokines: 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation.
2. Inhibition of viral replication: 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to inhibit the replication of various viruses such as HSV-1, HCMV, and HCV.
3. Induction of apoptosis: 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has been found to induce apoptosis in cancer cells, which leads to their death.
Advantages And Limitations For Lab Experiments
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. It exhibits various biological activities, making it a promising candidate for drug development.
2. It can be synthesized through various methods, allowing for flexibility in its production.
3. It has been extensively studied, and its mechanism of action is partially understood.
Limitations:
1. Its mechanism of action is not fully understood, which limits its potential applications.
2. Its toxicity and side effects are not well documented, which makes it difficult to assess its safety for human use.
3. Its synthesis can be challenging and requires the use of hazardous reagents and catalysts.
Future Directions
There are several future directions for the study of 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine. Some of these are as follows:
1. Further studies are needed to fully understand its mechanism of action and its potential applications in drug development.
2. Studies are needed to assess its toxicity and side effects to determine its safety for human use.
3. Structural modifications of 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine can be explored to improve its biological activities and reduce its limitations.
4. Studies can be conducted to explore its potential applications in other fields such as agriculture and materials science.
Conclusion:
In conclusion, 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that exhibits various biological activities, making it a promising candidate for drug development. Its synthesis can be achieved through various methods, and its mechanism of action is partially understood. However, its toxicity and side effects are not well documented, and its limitations in lab experiments make it challenging to assess its potential applications. Further studies are needed to fully understand its potential and explore its applications in other fields.
Synthesis Methods
The synthesis of 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine can be achieved through various methods. One of the commonly used methods is the reaction of 2-methylpyrazolo[1,5-a]pyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through an acetylation process, resulting in the formation of the desired compound. Other methods include the use of different reagents and catalysts, such as acetic acid and sodium acetate, to achieve the same product.
properties
CAS RN |
17408-29-6 |
|---|---|
Product Name |
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine |
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-10(8(2)13)9-5-3-4-6-12(9)11-7/h3-6H,1-2H3 |
InChI Key |
WPFOHCGNPOFQFZ-UHFFFAOYSA-N |
SMILES |
CC1=NN2C=CC=CC2=C1C(=O)C |
Canonical SMILES |
CC1=NN2C=CC=CC2=C1C(=O)C |
synonyms |
3-Acetyl-2-methylpyrazolo[1,5-a]pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)








